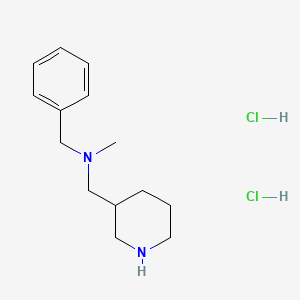

N-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine dihydrochloride

CAS No.: 1211499-03-4

Cat. No.: VC2835736

Molecular Formula: C14H24Cl2N2

Molecular Weight: 291.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211499-03-4 |

|---|---|

| Molecular Formula | C14H24Cl2N2 |

| Molecular Weight | 291.3 g/mol |

| IUPAC Name | N-benzyl-N-methyl-1-piperidin-3-ylmethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C14H22N2.2ClH/c1-16(11-13-6-3-2-4-7-13)12-14-8-5-9-15-10-14;;/h2-4,6-7,14-15H,5,8-12H2,1H3;2*1H |

| Standard InChI Key | NJGOBTVYNQFYLZ-UHFFFAOYSA-N |

| SMILES | CN(CC1CCCNC1)CC2=CC=CC=C2.Cl.Cl |

| Canonical SMILES | CN(CC1CCCNC1)CC2=CC=CC=C2.Cl.Cl |

Introduction

Chemical Structure and Properties

Molecular Identity

N-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine dihydrochloride has the molecular formula C₁₄H₂₄Cl₂N₂ with a molecular weight of 291.3 g/mol. It is identified by the CAS number 1211499-03-4, which serves as its unique chemical identifier in scientific databases and literature.

The compound represents the dihydrochloride salt form of the free base N-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine (C₁₄H₂₂N₂), which has a molecular weight of 218.34 g/mol . The salt form is created through the addition of two hydrochloride molecules to the free base, enhancing its solubility and stability for research applications.

Structural Features

The structural backbone of this compound consists of:

-

A piperidine ring (six-membered heterocyclic amine)

-

A benzyl group attached to a nitrogen atom

-

A methyl substituent on the same nitrogen

-

A secondary amine function in the piperidine ring

-

Two chloride counter-ions in the salt form

This arrangement creates a tertiary amine center at the N-methyl-N-benzyl position, which significantly influences its chemical behavior and potential biological interactions .

Physical Properties

The physical properties of N-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine dihydrochloride are crucial for its handling and application in research settings. While specific data for this compound is limited in the literature, similar piperidine derivatives often exhibit the following characteristics:

| Property | Value | Source |

|---|---|---|

| Appearance | Solid (typically white to off-white) | Based on similar compounds |

| Molecular Weight | 291.3 g/mol | |

| Solubility | Soluble in polar solvents (water, methanol, DMSO) | Based on salt properties |

| Storage Conditions | Under inert gas at 2-8°C (recommended) | Based on similar compounds |

The dihydrochloride salt form typically enhances water solubility compared to the free base, making it more suitable for aqueous preparations in research settings.

Synthesis and Preparation Methods

Laboratory Preparation

Similar compounds have been synthesized using reactions that involve:

-

N-alkylation of the piperidine nitrogen with benzyl halides in the presence of a base

-

Methylation of the resulting secondary amine using methyl halides or other methylating agents

-

Salt formation by treating the free base with hydrochloric acid in ethereal or alcoholic solutions

Researchers typically employ anhydrous conditions and inert atmospheres (nitrogen or argon) when conducting these syntheses to prevent unwanted side reactions .

Purification Techniques

The purification of N-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine dihydrochloride generally involves:

-

Recrystallization from appropriate solvent systems

-

Column chromatography for isolation of the free base prior to salt formation

-

Verification of purity using analytical techniques such as HPLC, NMR, and mass spectrometry

Chemical Reactivity and Stability

Reactivity Profile

N-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine dihydrochloride, like other piperidine derivatives, exhibits several characteristic reactions:

-

Nucleophilic Reactions: The nitrogen atoms can act as nucleophiles in various reactions.

-

Salt Formation: The basic nitrogen centers can form salts with acids.

-

Alkylation and Acylation: Further substitution at the nitrogen positions is possible under appropriate conditions.

Pharmacological Properties

Structure-Activity Relationships

Structure-activity relationship studies of related compounds suggest that:

-

The piperidine ring is often essential for binding to specific receptors

-

The benzyl group may contribute to hydrophobic interactions with binding pockets

-

The methyl substituent can influence the compound's ability to cross cellular membranes

-

The salt form affects solubility and bioavailability in biological systems

Further research specifically targeting this compound would be necessary to establish its unique pharmacological profile .

Analytical Methodologies

Identification Techniques

Several analytical methods can be employed for the identification and characterization of N-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine dihydrochloride:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation through 1H and 13C spectra

-

Mass Spectrometry: Determines molecular weight and fragmentation patterns

-

Infrared Spectroscopy: Identifies functional groups and bonding patterns

-

X-ray Crystallography: Determines precise three-dimensional structure if crystalline samples are available

Related Compounds and Structural Analogs

Structural Variations

Several compounds structurally related to N-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine dihydrochloride have been reported in the literature:

-

N-benzyl-1-piperidin-3-ylmethanamine: Lacks the N-methyl group, potentially affecting receptor binding properties

-

N-(2-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride: Contains a methyl substituent on the benzyl ring, which may alter its physicochemical properties

-

N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine: Features a different arrangement of the piperidine and benzyl groups

Comparative Properties

The following table presents a comparison of N-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine dihydrochloride with some of its structural analogs:

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Difference |

|---|---|---|---|---|

| N-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine dihydrochloride | C₁₄H₂₄Cl₂N₂ | 291.3 g/mol | 1211499-03-4 | Reference compound |

| N-Benzyl-N-methyl-1-(piperidin-3-yl)methanamine (free base) | C₁₄H₂₂N₂ | 218.34 g/mol | 896053-74-0 | Free base form (no HCl) |

| N-benzyl-1-piperidin-3-ylmethanamine | C₁₃H₂₀N₂ | 204.31 g/mol | 17828863 | Lacks N-methyl group |

| C-[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methylamine hydrochloride | C₁₃H₂₀ClFN₂ | 258.76 g/mol | Not specified | Contains 4-fluoro substituent on benzyl ring |

These structural variations can significantly impact pharmacological properties, bioavailability, and chemical reactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume